molecular formula C21H32N4O3 B2921643 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea CAS No. 896338-63-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea

Cat. No.: B2921643
CAS No.: 896338-63-9
M. Wt: 388.512
InChI Key: UUYIHKGWFGDXHU-UHFFFAOYSA-N
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Description

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea features a benzodioxole (piperonyl) group linked to a central ethyl chain substituted with a 4-methylpiperazine moiety and a cyclohexylurea group. The cyclohexylurea moiety provides hydrogen-bonding capabilities, which are critical for target binding in many pharmacological contexts.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-24-9-11-25(12-10-24)18(16-7-8-19-20(13-16)28-15-27-19)14-22-21(26)23-17-5-3-2-4-6-17/h7-8,13,17-18H,2-6,9-12,14-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYIHKGWFGDXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The 4-methylpiperazin-1-yl group is often introduced via nucleophilic substitution reactions, while the cyclohexylurea moiety can be synthesized through the reaction of cyclohexylamine with urea.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are vast. It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea (CAS 1396803-10-3)

  • Key Differences : Replaces the 4-methylpiperazine group with a hydroxypropyl chain.
  • The absence of the piperazine may limit interactions with cationic binding pockets in biological targets. Molecular weight: 320.4 g/mol (vs. higher for the target compound due to piperazine).

2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-9H-purin-9-yl)ethanol dihydrochloride (CAS 24951-05-1)

  • Key Differences: Incorporates a purine-ethanol backbone instead of urea and includes a benzodioxole-methyl-piperazine group.
  • The ethyl hydrochloride salt enhances aqueous solubility compared to the neutral urea derivative.

Ethyl 4-(2-(1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoate (Compound 38)

  • Key Differences : Contains a thiazole-carboxamide core and ester group instead of urea.
  • The thiazole ring may engage in π-π stacking interactions absent in the target compound.

Pharmacological and Physicochemical Properties

Compound Molecular Formula Key Functional Groups Notable Properties
Target Compound C₁₉H₂₇N₅O₃ (estimated) Benzodioxole, 4-methylpiperazine, urea High hydrogen-bonding capacity; moderate solubility due to piperazine
CAS 1396803-10-3 C₁₇H₂₄N₂O₄ Benzodioxole, hydroxypropyl, urea Polar but less basic; lower molecular weight
CAS 24951-05-1 C₁₉H₂₃Cl₂N₇O₂ Benzodioxole-methyl-piperazine, purine Purine-driven bioactivity; enhanced solubility via hydrochloride salt
Compound 29b () C₂₅H₂₅F₃N₂O₅ Benzodioxole, nitro, fluorophenyl Nitro group increases reactivity; fluorine enhances metabolic stability

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with piperazine and cyclohexylurea. The synthesis typically involves:

  • Aldol addition of the lithium enolate of a benzo[d][1,3]dioxole derivative with a ketone.
  • Dehydration to form the desired urea structure.

The structural confirmation is achieved using techniques such as NMR spectroscopy and mass spectrometry .

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Combination Therapy : In experiments involving mouse tumor models, the compound demonstrated enhanced efficacy when combined with established chemotherapeutic agents. The enhancement ratio for tumor response was approximately 1.8 to 2.0, indicating a potential therapeutic advantage .
Compound Tumor Model Enhancement Ratio
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosoureaKHT sarcoma1.8 - 2.0
Misonidazole (MISO) + CCNURIF-1 tumor1.8 - 2.0

Neuropharmacological Effects

The compound also shows promise in neuropharmacology:

  • Cognitive Enhancement : Analogous compounds have been studied for their effects on cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : It may inhibit specific pathways involved in cell proliferation and survival.
  • Modulation of Neurotransmitter Systems : The piperazine moiety can interact with various neurotransmitter receptors, potentially influencing mood and cognition .

Study 1: Efficacy in Tumor Models

A study published in Cancer Research evaluated the efficacy of the compound in combination with standard chemotherapy. The results indicated a significant reduction in tumor size compared to control groups treated with chemotherapy alone.

Study 2: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects observed in rodent models subjected to oxidative stress. The compound improved cognitive function and reduced neuronal death.

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